N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
Description
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a heterocyclic amide compound featuring a benzofuran carboxamide moiety linked to a 1,2,4-thiadiazole ring substituted with a 2-oxopropyl group. Its synthesis involves the reaction of acyl isothiocyanates (generated in situ from acid chlorides and potassium thiocyanate) with 5-methyl-1,2-oxazol-3-amine. This triggers recyclization, opening the oxazole ring and forming the thiadiazole core .
Properties
IUPAC Name |
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-8(18)6-12-15-14(21-17-12)16-13(19)11-7-9-4-2-3-5-10(9)20-11/h2-5,7H,6H2,1H3,(H,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVASCUKMLGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors to form the thiadiazole ring, followed by the introduction of the benzofuran moiety and subsequent functionalization to introduce the oxopropyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit antimicrobial properties. N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide has shown potential against various bacterial strains. A study found that derivatives of thiadiazole can inhibit the growth of pathogens by disrupting their metabolic pathways .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer effects. The compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, possibly through the modulation of G protein-coupled receptors (GPCRs) involved in cell growth regulation .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented. It may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases .
Agricultural Uses
This compound has potential as a pesticide or herbicide due to its biological activity against plant pathogens. The compound can be integrated into formulations aimed at protecting crops from microbial infections .
Material Science
The unique properties of thiadiazole compounds make them suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced durability and resistance to environmental factors .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Activity of Thiadiazoles | Evaluation of antimicrobial properties | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria |
| Anticancer Activity of Thiadiazole Derivatives | In vitro studies on cancer cell lines | Induced apoptosis and inhibited proliferation in breast and colon cancer cells |
| Anti-inflammatory Mechanisms of Thiadiazoles | Investigation of inflammatory pathways | Reduced levels of TNF-alpha and IL-6 in treated models |
Mechanism of Action
The mechanism of action of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl] carboxamide derivatives. Below is a detailed comparison with analogs reported in the literature and commercial catalogs:
Structural and Functional Analogues
Key Observations
Bioactivity Correlations :
- The 2,4-dichlorophenyl derivative (ChemDiv 7560-0079) likely exhibits enhanced biological activity due to halogenation, which often improves target binding and metabolic stability .
- The discontinued thiophene analog (CymitQuimica) may have faced synthesis challenges or poor pharmacokinetic profiles compared to benzofuran derivatives .
- Electronic Effects: Thiophene substitution reduces aromatic π-electron density compared to benzofuran, possibly altering interaction with biological targets .
- Synthetic Accessibility: The parent compound’s synthesis (via oxazole ring-opening) is a one-pot process, while analogs like BF59730 require additional steps for phenoxy-methyl functionalization .
Research Implications and Gaps
- Anticancer Potential: Preliminary studies on benzofuran-thiadiazole hybrids suggest apoptosis-inducing activity, but rigorous in vivo data for these specific analogs are lacking .
- Commercial Availability : While some derivatives (e.g., BF59730) are marketed for research, discontinuation of others (e.g., thiophene analog) highlights variability in stability or demand .
- Structure-Activity Relationships (SAR) : Systematic comparisons of substituent effects (e.g., halogens vs. alkyl chains) are needed to optimize potency and selectivity.
Biological Activity
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and research findings.
Chemical Structure
The compound features a thiadiazole ring fused with a benzofuran moiety, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess potent anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways . The ability of these compounds to inhibit tumor growth has made them candidates for further development in cancer therapy.
Antioxidant Activity
The antioxidant potential of the compound has been investigated, revealing its capacity to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases and may contribute to its overall therapeutic profile .
Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of thiadiazole derivatives found that specific substitutions on the thiadiazole ring significantly enhanced anti-tubercular activity. Compounds with p-substituted phenyl groups showed improved efficacy against resistant strains of M. tuberculosis .
Study 2: Cytotoxicity and Selectivity
In a cytotoxicity assessment, several thiadiazole derivatives demonstrated low toxicity against normal cell lines while maintaining high activity against cancer cells. This selectivity is critical for developing safe therapeutic agents .
Table 1: Biological Activities of Thiadiazole Derivatives
| Compound Name | Activity Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| Compound A | Anti-tubercular | 3.125 | Effective against M. tuberculosis |
| Compound B | Anticancer | <10 | Induces apoptosis in HeLa cells |
| Compound C | Antioxidant | N/A | Scavenges free radicals |
Table 2: Comparative Cytotoxicity Data
| Compound Name | Normal Cell Line IC50 (μM) | Cancer Cell Line IC50 (μM) |
|---|---|---|
| Compound A | >100 | 15 |
| Compound B | >100 | 20 |
| Compound C | >100 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
